molecular formula C12H12FN3O B3482562 N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide

N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B3482562
M. Wt: 233.24 g/mol
InChI Key: RHGVMKXGKTXKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as ABX-1431, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, ABX-1431 increases the levels of 2-AG in the brain, which has been shown to have therapeutic effects in preclinical models of various neurological disorders.

Mechanism of Action

N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide is a potent and selective inhibitor of MAGL, which is responsible for the breakdown of 2-AG in the brain. By inhibiting MAGL, N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide increases the levels of 2-AG in the brain, which has been shown to have therapeutic effects in preclinical models of various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide have been extensively studied in preclinical models. N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of 2-AG in the brain, which has been implicated in the regulation of various physiological processes, including pain, anxiety, depression, addiction, and neuroinflammation. N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory effects in preclinical models of neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments include its potency and selectivity for MAGL, which allows for the specific modulation of 2-AG levels in the brain. However, one limitation of using N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing in preclinical models.

Future Directions

There are several future directions for the development of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide and related compounds. One direction is the optimization of the pharmacokinetic properties of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide to improve its half-life and bioavailability. Another direction is the development of more selective and potent MAGL inhibitors for the treatment of various neurological disorders. Additionally, the therapeutic potential of N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide and related compounds in clinical trials for various neurological disorders remains an important area of research.

Scientific Research Applications

N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of various neurological disorders, including pain, anxiety, depression, addiction, and neuroinflammation. In these models, N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have therapeutic effects by increasing the levels of 2-AG in the brain, which has been implicated in the regulation of various physiological processes.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-16-8-10(7-15-16)12(17)14-6-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGVMKXGKTXKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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